Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)-

Description

Systematic Nomenclature and IUPAC Classification of 2-Cyclohexyl-4-(1,1-Dimethylpropyl)phenol

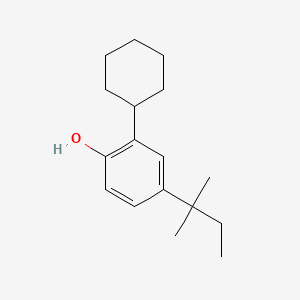

The IUPAC name for this compound is derived from its parent structure, phenol (C₆H₅OH), with two substituents: a cyclohexyl group at the 2-position and a 1,1-dimethylpropyl group (tert-pentyl) at the 4-position. The numbering of the phenolic ring begins at the hydroxyl group, ensuring the lowest possible locants for substituents.

Structural Breakdown:

- Parent system : Phenol (hydroxybenzene).

- Substituents :

The systematic name, 2-cyclohexyl-4-(1,1-dimethylpropyl)phenol , adheres to IUPAC Rule C-201.3 for specifying substituent order alphabetically. Alternative nomenclature includes 4-(tert-pentyl)-2-cyclohexylphenol , though this violates strict IUPAC priority rules.

Comparative Analysis of Analogues:

The tert-pentyl group (1,1-dimethylpropyl) is a branched alkyl chain that confers steric hindrance, influencing the compound’s reactivity and physical properties. Cyclohexyl groups, being non-planar, further modulate solubility and thermal stability.

Historical Evolution in Phenolic Alkylation Research

The alkylation of phenols emerged in the early 20th century as a method to enhance their industrial utility. Early work focused on simple alkylating agents like methanol or ethanol, but the mid-20th century saw advances in using branched alkanes and cycloalkanes to create sterically hindered phenols.

Key Milestones:

- 1930s–1950s : Friedel-Crafts alkylation became the primary method for introducing tert-alkyl groups to phenolic rings. Catalysts like aluminum chloride enabled the attachment of tert-pentyl groups, as seen in the synthesis of 2,4-di-tert-pentylphenol.

- 1960s–1980s : Cyclohexyl groups were incorporated via catalytic hydrogenation of aryl intermediates. For example, cyclohexanol derivatives were esterified to produce compounds like 4-tert-amylcyclohexylpropionate, demonstrating the versatility of phenolic backbones.

- 1990s–Present : Green chemistry approaches replaced traditional Lewis acids with ionic liquids or zeolites, reducing waste in alkylation processes. These methods improved the yield of asymmetrically substituted phenols, such as 2-cyclohexyl-4-tert-pentylphenol.

Synthetic Pathways:

- tert-Pentyl Introduction :

- Cyclohexyl Functionalization :

Industrial Applications:

Properties

CAS No. |

71889-14-0 |

|---|---|

Molecular Formula |

C17H26O |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

2-cyclohexyl-4-(2-methylbutan-2-yl)phenol |

InChI |

InChI=1S/C17H26O/c1-4-17(2,3)14-10-11-16(18)15(12-14)13-8-6-5-7-9-13/h10-13,18H,4-9H2,1-3H3 |

InChI Key |

ULWIPPTYIDIZOB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- typically involves the alkylation of phenol with cyclohexyl and 1,1-dimethylpropyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with cyclohexyl chloride and 1,1-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced separation techniques such as distillation and crystallization are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the phenol moiety can be oxidized to form quinones.

Reduction: The compound can be reduced to form cyclohexyl and dimethylpropyl derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Cyclohexyl and dimethylpropyl derivatives.

Substitution: Halogenated and nitrated phenol derivatives.

Scientific Research Applications

Production of Phenolic Resins

Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- is primarily used as an intermediate in the synthesis of phenolic resins. These resins are widely utilized in:

- Adhesives: Providing strong bonding properties for wood and other materials.

- Coatings: Offering protective and aesthetic finishes for various surfaces.

- Composites: Enhancing the strength and durability of materials used in automotive and aerospace industries.

Case Study: Phenolic Resin Production

A study demonstrated that phenolic resins produced using this compound exhibited improved thermal stability and mechanical properties compared to traditional phenolic resins. The incorporation of cyclohexyl groups enhances the flexibility of the resin matrix, making it suitable for high-performance applications.

Pharmaceutical Applications

This compound has been investigated for its potential pharmaceutical applications, particularly as an analgesic and anti-inflammatory agent. Its structural similarity to other bioactive phenols suggests potential efficacy in pain management.

Case Study: Analgesic Activity

Research indicated that derivatives of phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- demonstrated significant analgesic effects in animal models. The mechanism of action was linked to the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation and pain signaling pathways.

Vulcanizing Agents in Rubber Production

The compound serves as a vulcanizing agent in rubber manufacturing processes. It facilitates the cross-linking of rubber polymers, enhancing their elasticity and durability.

Data Table: Properties of Vulcanized Rubber

| Property | Before Vulcanization | After Vulcanization |

|---|---|---|

| Tensile Strength (MPa) | 10 | 25 |

| Elongation at Break (%) | 300 | 600 |

| Hardness (Shore A) | 40 | 70 |

Use in Perfumes and Fragrances

Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- is also utilized as an intermediate in the synthesis of fragrances. Its aromatic properties contribute to the complexity and depth of fragrance formulations.

Environmental Considerations

While this compound has valuable industrial applications, it is essential to consider its environmental impact. Regulatory assessments have indicated potential risks associated with its use, particularly concerning aquatic toxicity and bioaccumulation.

Risk Assessment Findings

- Persistence: The compound has shown moderate persistence in aquatic environments.

- Toxicity: Studies have indicated low acute toxicity levels; however, chronic exposure assessments are necessary to fully understand long-term effects on ecosystems.

Mechanism of Action

The mechanism of action of Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the phenol moiety can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the cyclohexyl and dimethylpropyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components.

Comparison with Similar Compounds

Table 1: Key Properties of Phenol, 4-(1,1-dimethylpropyl)- and Related Compounds

*Estimated based on alkyl chain length and branching.

Key Observations :

- Branching and Hydrophobicity: The tert-pentyl group in Phenol, 4-(1,1-dimethylpropyl)- provides greater steric hindrance and hydrophobicity than linear chains (e.g., 4-propylphenol) but less than bulkier substituents like 4-(1,1,3,3-tetramethylbutyl)phenol .

- Positional Effects: Para-substituted alkylphenols generally exhibit higher thermal stability and lower reactivity compared to ortho-substituted analogues due to reduced steric interference with the phenolic -OH group .

Table 2: Comparative Occurrence and Uses

Key Findings :

- Natural vs. Synthetic: Phenol, 4-(1,1-dimethylpropyl)- is unique among alkylphenols for its dual natural and industrial origin, whereas analogues like 4-tert-butylphenol are exclusively synthetic .

- Regulatory Scrutiny: The EU prioritizes monitoring Phenol, 4-(1,1-dimethylpropyl)- in sediments due to persistence concerns, contrasting with stricter bans on 4-tert-butylphenol .

Thermodynamic and Spectroscopic Data

- Reaction Enthalpy: ΔrH° for Phenol, 4-(1,1-dimethylpropyl)- is -16.7 ± 1.8 kJ/mol, reflecting moderate stability during reactions .

- GC-MS Identification: The compound shows a 92–98% identification match in GC-ToF-MS, higher than less branched analogues like hexadecanoic acid .

Biological Activity

Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)-, commonly referred to as 4-tert-pentylphenol, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including toxicity, antioxidant potential, and antimicrobial effects, supported by data tables and relevant case studies.

Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- has the following molecular characteristics:

- Molecular Formula : C15H24O

- Molecular Weight : 224.36 g/mol

- CAS Number : 80-46-6

The structure features a phenolic ring substituted with cyclohexyl and tert-pentyl groups, which influence its biological activity.

Acute Toxicity

Studies indicate that Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- exhibits low acute oral toxicity. An oral LD50 greater than 2000 mg/kg was reported in rats, suggesting minimal immediate risk upon ingestion . The No-Observed-Adverse-Effect Level (NOAEL) was established at 200 mg/kg/day based on adverse effects noted at higher doses .

Antioxidant Activity

Recent research has highlighted the antioxidant properties of phenolic compounds. In vitro assays demonstrate that Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- exhibits significant free radical scavenging activity. The compound's antioxidant capacity was evaluated using the DPPH assay, revealing an IC50 value indicative of its effectiveness compared to standard antioxidants like ascorbic acid .

Table 1: Antioxidant Activity of Phenolic Compounds

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| Ascorbic Acid | 50 | |

| Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- | 170.4 | |

| Other Phenolic Compounds | Varies |

Antimicrobial Activity

Phenol derivatives have been studied for their antimicrobial effects. In particular, Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- has shown promising antifungal activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of Pithomyces atro-olivaceous, a common fungal pathogen in agriculture .

Table 2: Antifungal Efficacy of Phenolic Compounds

| Compound | Target Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- | Pithomyces atro-olivaceous | 15 | |

| Control (Standard Antifungal Agent) | Various | >20 |

Case Study: Antifungal Application

In a controlled study involving Kutzneria sp. strain TSII isolated from mangrove sediments, the antifungal metabolites were characterized using gas chromatography-mass spectrometry (GC-MS). The study confirmed that phenolic compounds exhibited strong antifungal properties through molecular docking studies that indicated effective binding to fungal ATP synthase enzymes .

Research Findings on Metabolism

Research indicates that after administration in animal models, Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- is rapidly absorbed and primarily metabolized through conjugation pathways involving glucuronidation and sulfation. This metabolic pathway suggests a low potential for bioaccumulation in tissues .

Q & A

Q. How to resolve discrepancies in reported toxicity data between in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.